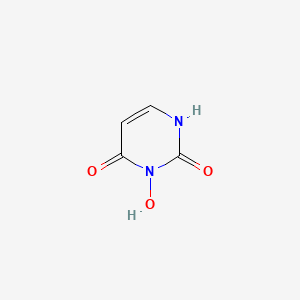

3-hydroxy-1H-pyrimidine-2,4-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

766-44-9 |

|---|---|

Molecular Formula |

C4H4N2O3 |

Molecular Weight |

128.09 g/mol |

IUPAC Name |

3-hydroxy-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C4H4N2O3/c7-3-1-2-5-4(8)6(3)9/h1-2,9H,(H,5,8) |

InChI Key |

DUXOCKGSBICXJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=O)N(C1=O)O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies of 3 Hydroxy 1h Pyrimidine 2,4 Dione

Exploration of Reaction Pathways

The reactivity of 3-hydroxy-1H-pyrimidine-2,4-dione is dictated by the electron distribution within the heterocyclic ring and the properties of the exocyclic hydroxyl group. These features allow for a range of chemical transformations, including oxidation, reduction, and nucleophilic reactions.

The oxidation of the this compound scaffold can proceed at different sites, including the pyrimidine (B1678525) ring and the N-hydroxyl group. While direct oxidation studies on the parent compound are specific, analogous reactions on related pyrimidine systems provide insight into potential transformations.

For instance, pyrimidine nucleosides like uridine (B1682114) are readily oxidized by reagents such as osmium tetroxide in an ammoniacal buffer, leading to the formation of dihydroxy-pyrimidone derivatives. nih.gov This suggests that the C5-C6 double bond in the pyrimidine ring of this compound is susceptible to oxidation, potentially yielding diol or related oxidized products under similar conditions.

Furthermore, the N-hydroxy functionality itself is a site for oxidation. The N-oxidation of nitrogen-rich heterocyclic compounds, including fused pyrimidines, has been achieved using mild oxidizing agents like hydrogen peroxide in combination with trifluoroacetic anhydride (B1165640). rsc.orgrsc.org Such reactions can lead to the formation of N-oxide derivatives, which can further influence the electronic properties and reactivity of the entire molecule. The oxidation of N-hydroxyguanidine compounds with various oxidizing agents can lead to the release of nitric oxide or nitroxyl, indicating that the N-OH group is a key reactive center. nih.gov

Table 1: Examples of Oxidation Reactions on Related Pyrimidine Systems

| Starting Material | Oxidizing Agent | Product | Reference |

| Uridine | Osmium tetroxide / NH₄Cl | 5,6-Dihydro-4,5,6-trihydroxy-1-methyl-2-pyrimidone (from 1-methyluracil) | nih.gov |

| Furazano-pyrimidine | H₂O₂ / Trifluoroacetic anhydride | Diamino-pyrimidine mono-N-oxide moiety | rsc.orgrsc.org |

| Nω-hydroxy-L-arginine | Lead tetra-acetate | Nitric oxide | nih.gov |

The reduction of the pyrimidine-2,4-dione ring system can be achieved using various reducing agents, leading to the formation of dihydropyrimidine (B8664642) derivatives. The double bond at the C5-C6 position is susceptible to hydrogenation.

Studies on related pyrimidin(e)-2(1H)-ones have shown that they can be effectively reduced by metal hydride complexes. For example, sodium borohydride (B1222165) (NaBH₄) can reduce the C5-C6 double bond to yield 3,4-dihydro- or 3,4,5,6-tetrahydro-pyrimidin-2(1H)-ones. The regioselectivity of this reduction can be influenced by the reaction conditions and the nature of the substituents on the pyrimidine ring.

In a related context, the deoxygenation of pyridine (B92270) N-oxides, which is analogous to the reduction of the N-hydroxy group, can be accomplished using palladium-catalyzed transfer oxidation with trialkylamines. organic-chemistry.org This suggests a potential pathway for the selective reduction of the N-hydroxy group in this compound to the corresponding pyrimidine-2,4-dione.

The pyrimidine ring in this compound is susceptible to nucleophilic attack, particularly at positions that are activated by electron-withdrawing groups. The introduction of a leaving group, such as a halogen at the C6 position, greatly facilitates nucleophilic substitution reactions.

A key synthetic strategy involves the chlorination of the pyrimidine-2,4-dione scaffold at the C6 position to produce a 6-chloro intermediate. nih.gov This intermediate is then highly reactive towards a variety of nucleophiles. For instance, reacting 6-chloropyrimidine-2,4-dione intermediates with a library of biaryl amine or alcohol nucleophiles allows for the facile diversification of the C6 aromatic domain. nih.gov

The reaction conditions for these nucleophilic substitutions can be tailored based on the nature of the nucleophile and the substituents on the pyrimidine ring. For N-1 unsubstituted 6-chloro intermediates, thermal amination via a microwave reaction with biaryl amines has been shown to be effective. nih.gov In contrast, for N-1 methylated analogs, the amination and etherification reactions often require a strong base like lithium diisopropylamide (LDA) at low temperatures. nih.gov

Table 2: Nucleophilic Substitution on 6-Chloropyrimidine-2,4-dione Intermediates

| Substrate | Nucleophile | Reaction Conditions | Product | Reference |

| N-1 unsubstituted 6-chloropyrimidine-2,4-dione | Biaryl amines | Microwave, N,N-dimethylaniline | C6-aminated product | nih.gov |

| N-1 methylated 6-chloropyrimidine-2,4-dione | Biaryl amines | LDA / HMPA, low temperature | C6-aminated product | nih.gov |

| N-1 methylated 6-chloropyrimidine-2,4-dione | Biaryl alcohols | LDA / HMPA, low temperature | C6-etherified product | nih.gov |

Functional Group Transformations and Modulations

The derivatization of this compound is heavily reliant on the transformation and modulation of its functional groups. Strategies such as alkylation, arylation, and halogenation are pivotal in creating a diverse range of analogs with tailored properties.

Alkylation and arylation can occur at several positions on the this compound scaffold, including the nitrogen atoms and the carbon atoms of the pyrimidine ring.

N-Alkylation and N-Arylation: The nitrogen atoms at positions N1 and the N3-hydroxyl group are potential sites for alkylation. For instance, N-methylation at the N1 position can be achieved using methyl iodide. nih.gov The alkylation of related 1,2,4-triazole-3-thiones has been studied extensively, with regioselectivity being a key consideration. uzhnu.edu.ua Palladium-catalyzed N-arylation of hydroxylamines has also been reported, providing a potential route for the arylation of the N3-hydroxy group. strath.ac.uk

C-Arylation: Direct C-H arylation represents a powerful and atom-economical method for the derivatization of heterocyclic compounds. Palladium-catalyzed direct ortho C-H arylation of related pyrrolo[2,3-d]pyrimidine derivatives has been successfully demonstrated. rsc.org These reactions often employ a directing group to achieve high regioselectivity. Another approach involves a bromination step followed by a Suzuki coupling reaction to introduce aryl groups at specific positions on the ring. mdpi.com

Table 3: Examples of Alkylation and Arylation Reactions on Related Pyrimidine Systems

| Reaction Type | Reagents | Substrate | Product | Reference |

| N-Methylation | Methyl iodide | 6-chloropyrimidine-2,4-dione intermediate | N1-methylated product | nih.gov |

| C-H Arylation | Aryl halides, Pd(OAc)₂, PCy₃HBF₄, pivalic acid | 3-Aryl-1,3a,6a-triazapentalene | 3,6-Diaryltriazapentalene | mdpi.com |

| Suzuki Coupling | Arylboronic acids, Pd catalyst | Brominated triazapentalene | Arylated product | mdpi.com |

| C-H Arylation | Phenyldiazonium tetrafluoroborate, Pd catalyst, Ru-photoredox | (6-phenylpyridin-2-yl)pyrimidines | Arylated derivatives | rsc.org |

The introduction of halogens and nitro groups onto the pyrimidine ring can significantly alter its chemical reactivity and provide handles for further functionalization.

Halogenation: As mentioned previously, chlorination at the C6 position is a key step in many synthetic routes involving this compound derivatives. nih.gov This is typically achieved using a chlorinating agent to activate the position for subsequent nucleophilic substitution.

Nitro-Substitution: The nitration of pyrimidine-dione derivatives can be achieved under various conditions. The reaction of fused 5,7-diamino pyrimidine derivatives with nitric acid of varying concentrations has been studied, yielding different nitrated products. rsc.orgrsc.org Concentrated nitric acid can lead to the formation of N-nitramide derivatives, while lower concentrations can result in nitrate (B79036) salts or ring-opened products. rsc.orgrsc.org The nitration of 2-methylpyrimidine-4,6-dione using a mixture of nitric and sulfuric acids is a key step in the synthesis of certain energetic materials, leading to the formation of 5,5-dinitro derivatives. bibliotekanauki.plresearchgate.net These studies highlight the potential for selective nitration of the this compound ring, likely at the C5 position, which is activated by the adjacent carbonyl groups.

Regioselectivity and Stereoselectivity in Derivatization

The pyrimidine-2,4-dione ring possesses multiple reactive sites, including the N1 and N3 nitrogen atoms and the C5 and C6 carbon atoms. The presence of the hydroxyl group at the N3 position introduces additional complexity and opportunities for selective derivatization.

Regioselectivity: Controlling the regioselectivity of reactions is a key challenge in the synthesis of this compound derivatives. Historically, the N3-hydroxyl group was often introduced in the final step of a synthetic sequence through a base-mediated N-hydroxylation. However, this late-stage introduction could lead to low efficiency and challenges in diversifying the molecule, particularly at the C6 position.

A significant advancement in controlling regioselectivity involves the early introduction of a protected N-hydroxyl group. For instance, a synthetic route utilizing the symmetrical nature of malonate for the ring construction allows for the incorporation of a protected N-OH group at an early stage. This strategy circumvents regioselectivity issues that would arise with an unprotected N-hydroxyuracil, as the two ring nitrogens are not equivalent. This approach ensures that subsequent modifications are directed to other desired positions on the ring.

Research has demonstrated distinct reactivity at different positions of the pyrimidine ring. For example, in the development of HIV reverse transcriptase inhibitors, derivatization at the C6 position has been a major focus. nih.gov Novel synthetic protocols have been developed where a 6-chloropyrimidine-2,4-dione intermediate, with the N3-OH group already protected (e.g., as a benzyloxy ether), serves as a versatile precursor. This intermediate can then undergo regioselective nucleophilic substitution at the C6 position with a variety of amines and alcohols. nih.gov Furthermore, the N1 position can be selectively alkylated, for example with a methyl group, to explore structure-activity relationships. nih.gov The reaction conditions for these substitutions can be fine-tuned to achieve high regioselectivity. For instance, amination at C6 of an N1-methylated intermediate has been successfully achieved using lithium diisopropylamide (LDA) and hexamethylphosphoramide (B148902) (HMPA) at low temperatures. nih.gov

The table below summarizes examples of regioselective derivatization reactions on the 3-hydroxypyrimidine-2,4-dione scaffold.

| Precursor | Reagent(s) | Position of Derivatization | Product Type | Reference |

| 3-(Benzyloxy)-6-chloro-pyrimidine-2,4(1H,3H)-dione | Biaryl amine, N,N-dimethylaniline | C6 | 6-Amino derivative | nih.gov |

| 3-(Benzyloxy)-6-chloro-1-methylpyrimidine-2,4(1H,3H)-dione | Biaryl amine, LDA, HMPA | C6 | 6-Amino derivative | nih.gov |

| 3-(Benzyloxy)-6-chloro-1-methylpyrimidine-2,4(1H,3H)-dione | Biaryl alcohol, LDA, HMPA | C6 | 6-Oxy derivative | nih.gov |

| 6-(Cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil | Bromine in Chloroform | C6 and C5-Cyclohexenyl | Fused tricyclic heterocycle | nih.gov |

Stereoselectivity: The parent molecule, this compound, is achiral and does not have any stereocenters. Therefore, discussions of stereoselectivity become relevant only when a derivatization reaction introduces a new chiral center or when a chiral reagent is used.

The introduction of stereocenters can be achieved by attaching substituents with chiral carbons to the pyrimidine ring. For example, alkylation or acylation with a chiral reagent would result in a diastereomeric mixture if the product contains more than one stereocenter, or a pair of enantiomers if one is created. While the direct stereoselective derivatization of this compound is not extensively documented in the reviewed literature, general principles of asymmetric synthesis can be applied. Chiral derivatizing agents are widely used to transform enantiomeric compounds into diastereomers, which can then be separated using standard chromatographic techniques on achiral stationary phases. nih.govregistech.com This indirect method is a cornerstone of chiral analysis and could be applied to derivatives of 3-hydroxyuracil that bear a stereocenter. nih.govnih.gov

For instance, if a derivative of this compound were synthesized with a chiral side chain (e.g., an α-hydroxy acid attached via an ether or ester linkage), determining the absolute configuration or separating the resulting diastereomers would be crucial for evaluating its biological activity.

Development of Novel Derivatization Protocols

The quest for more efficient and versatile methods to synthesize libraries of this compound derivatives has led to the development of novel protocols. These modern strategies aim to overcome the limitations of older, more linear synthetic routes.

A key innovation has been the development of synthetic pathways that allow for late-stage diversification. This is highly advantageous in medicinal chemistry as it enables the rapid generation of a wide range of analogs from a common intermediate. One such protocol involves the synthesis of a 3-(benzyloxy)-6-chloropyrimidine-2,4-dione intermediate. nih.gov This platform allows for the introduction of diverse aromatic groups at the C6 position through nucleophilic aromatic substitution with various biaryl amines or alcohols. The final deprotection of the N3-benzyloxy group, typically via catalytic hydrogenation, yields the desired 3-hydroxy derivatives. nih.gov This approach is more divergent and flexible compared to older methods where the C6 substituent had to be introduced much earlier in the synthesis. nih.gov

Another trend in modern synthetic chemistry is the development of multi-component, one-pot reactions. These reactions offer significant advantages in terms of efficiency, reduced waste, and time savings by combining several synthetic steps without isolating intermediates. For example, a one-pot, four-component reaction has been successfully used to synthesize complex pyridone derivatives, which are structurally related to the pyrimidine-dione core. mdpi.com This strategy involves the direct reaction of substituted benzaldehydes, acetophenones, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce highly substituted products in high yields. mdpi.com The application of similar one-pot strategies to the this compound scaffold could provide rapid access to novel and complex derivatives.

The table below highlights key features of novel derivatization protocols.

| Protocol Type | Key Features | Example Application | Reference |

| Late-Stage Diversification | Use of a versatile intermediate (e.g., 6-chloro derivative) to introduce diversity late in the synthesis. | Synthesis of a library of C6-substituted 3-hydroxypyrimidine-2,4-diones for HIV RNase H inhibition. | nih.gov |

| One-Pot, Multi-Component Reaction | Combines multiple reactants in a single step to build complex molecules efficiently. | Synthesis of 3-cyano-4,6-bis(phenyl)-pyridones from benzaldehydes, acetophenones, ethyl cyanoacetate, and ammonium acetate. | mdpi.com |

| Regioselective Heterocyclization | Controlled cyclization of a substituted uracil (B121893) derivative to form fused ring systems. | Treatment of 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil with bromine to afford a fused benzofuro[3,2-d]pyrimidine. | nih.gov |

These modern synthetic approaches are crucial for exploring the structure-activity relationships (SAR) of this compound and developing new therapeutic agents based on this privileged scaffold. nih.gov

Advanced Spectroscopic and Analytical Characterization of 3 Hydroxy 1h Pyrimidine 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules, including 3-hydroxy-1H-pyrimidine-2,4-dione and its analogs. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In derivatives of this compound, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For instance, exchangeable protons, such as those on NH and OH groups, often appear as broad singlets and their positions can be confirmed by D₂O exchange experiments. nih.gov

In complex derivatives, such as those formed by reactions with other molecules, ¹H NMR is crucial for confirming structural modifications. For example, in a pyrano[2,3-d]pyrimidine derivative, the appearance of new signals corresponding to the pyran ring protons and the disappearance of precursor signals confirm the successful cyclization. nih.govrsc.org The coupling constants (J values) between adjacent protons also provide valuable information about the dihedral angles and thus the stereochemistry of the molecule.

Detailed ¹H NMR data for specific derivatives can be found in various research studies. For example, the ¹H-NMR spectrum of a 6-amino-8-(4-nitrophenyl)-5-(thiophen-2-yl)-5,5a-dihydro-1H-pyrido[3′,2′:5,6]pyrano[2,3-d]pyrimidine-2,4(3H,9aH)-dione showed exchangeable signals for NH and NH₂ protons, confirming its structure. nih.gov

¹³C NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. Each unique carbon atom in a molecule typically gives a distinct signal, with its chemical shift being highly sensitive to its hybridization and the electronegativity of attached atoms.

For this compound and its derivatives, the carbonyl carbons (C=O) at positions 2 and 4 are characteristically found at the downfield end of the spectrum (low chemical shift values). The chemical shifts of the other ring carbons provide insight into the electronic effects of substituents on the pyrimidine (B1678525) ring. The Human Metabolome Database (HMDB) provides experimental ¹³C NMR data for uracil (B121893), a related compound, in water, showing the carbonyl carbons at δ 168.3 ppm and δ 154.0 ppm. hmdb.ca

The following table summarizes representative ¹³C NMR data for a pyrimidine derivative, illustrating the typical chemical shift ranges for different carbon atoms.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C=O | 152.31, 165.47 |

| Aromatic/Olefinic C | 99.64, 112.3, 115.38, 118.45, 135.9, 146.13, 146.32, 147.84 |

| Aliphatic C | 14.13, 14.77, 17.74, 53.55, 59.15, 63.93 |

| Data for ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in CDCl₃. rsc.org |

Two-Dimensional NMR Techniques

While 1D NMR provides fundamental structural information, complex molecules often require two-dimensional (2D) NMR experiments for unambiguous signal assignment. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY experiments reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in a spin system.

HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range couplings). This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments.

The combination of these 2D NMR techniques allows for the complete and unequivocal assignment of all ¹H and ¹³C signals, which is essential for confirming the structure of novel or complex derivatives of this compound. mdpi.comnih.gov

Vibrational Spectroscopy for Molecular Fingerprinting

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum shows absorption bands at specific frequencies corresponding to particular functional groups.

For this compound and its derivatives, key characteristic IR absorption bands include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹.

N-H stretching: Bands in the range of 3100-3500 cm⁻¹. nih.gov

C=O stretching: Strong, sharp bands usually found between 1650 and 1750 cm⁻¹. The exact position can indicate the presence of hydrogen bonding or conjugation. nih.gov

C=C and C=N stretching: Absorptions in the 1500-1650 cm⁻¹ region.

The table below presents typical IR absorption bands for pyrimidine derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching | 3468 - 3196 |

| C=O | Stretching | 1730 - 1690 |

| C≡N | Stretching | ~2074 |

| Data for a 6-(methoxyamino)-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-7-carbonitrile derivative. nih.gov |

The presence, absence, or shift of these bands provides crucial evidence for structural changes during chemical reactions. For example, the disappearance of a cyano (C≡N) group's absorption and the appearance of new N-H bands can confirm a cyclization reaction. nih.gov

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, which also provides information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

In the context of this compound, Raman spectroscopy can provide additional details about the skeletal vibrations of the pyrimidine ring and can be particularly useful for studying these molecules in aqueous solutions, where water's strong IR absorption can be problematic. nih.gov For related biomolecules like 2-thiouracil, Raman studies have helped to assign ring breathing and Kekule stretching modes. ias.ac.in The combination of both IR and Raman data allows for a more complete vibrational analysis and a more confident structural assignment. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns. In the study of pyrimidine derivatives, it is essential for confirming the identity of synthesized compounds.

Electron ionization mass spectrometry (EI-MS) is a common method used for this purpose. For instance, the mass spectrum of a related compound, pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione, provides information about its molecular weight and fragmentation. nist.gov Similarly, the molecular weight of dihydropyrimidine-2,4(1H,3H)-dione has been determined to be 114.1026 g/mol . nist.govnist.gov

Liquid chromatography-mass spectrometry (LC-MS) is another valuable tool, particularly for analyzing complex mixtures and confirming the mass of synthesized derivatives. ias.ac.in For example, LC-MS has been used to confirm the structure of various dihydropyrimidine-2,4(1H,3H)-dione derivatives. ias.ac.in

Table 1: Molecular Weights of Selected Pyrimidine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione | C₇H₅N₃O₂ | 163.1335 nist.gov |

| Dihydro-2,4(1H,3H)-pyrimidinedione | C₄H₆N₂O₂ | 114.1026 nist.govnist.gov |

| Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | C₆H₄N₂O₂S | 168.18 nih.gov |

| 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)- | C₁₂H₁₄N₂O₃ | 234.25 nih.gov |

| Pyrimidine-2,4,6(1H,3H,5H)-trione, 5-[1-(2-hydroxy-1-oxoethyl)hydrazono]ethyl- | C₈H₁₀N₄O₅ | 242.19 spectrabase.com |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound and its derivatives.

The crystal structure of a derivative, 5,5-dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione, reveals a monoclinic crystal system with a C2/c space group. nih.gov The six-membered ring in this compound adopts a half-chair conformation. nih.gov Intermolecular hydrogen bonds are key in connecting the molecules into double layers, which are further linked by halogen bonds. nih.gov A Hirshfeld surface analysis of this derivative showed that O⋯H/H⋯O contacts make the most significant contribution to the crystal packing. nih.gov

The crystal structure of another related compound, a hydrate (B1144303) of 3,5-diamino-1,2,4-triazole, was found to crystallize in the P21/c space group. researchgate.net The analysis of its structure also highlighted the importance of hydrogen bonding in the crystal lattice. researchgate.net

Table 2: Crystallographic Data for 5,5-Dichloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione

| Parameter | Value |

| Chemical Formula | C₄H₄Cl₂N₂O₃ nih.gov |

| Molecular Weight | 198.99 nih.gov |

| Crystal System | Monoclinic nih.gov |

| Space Group | C2/c nih.gov |

| a (Å) | 19.9042 (10) nih.gov |

| b (Å) | 6.6243 (4) nih.gov |

| c (Å) | 10.9695 (3) mdpi.com |

| α (°) | 90 mdpi.com |

| β (°) | 98.6180 (10) mdpi.com |

| γ (°) | 90 mdpi.com |

| Volume (ų) | 900.07 (5) mdpi.com |

| Density (Mg m⁻³) | 1.898 nih.gov |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for assessing the purity of this compound and its derivatives, as well as for separating them from reaction mixtures and impurities.

High-performance liquid chromatography (HPLC) is a widely used method for this purpose. A reversed-phase HPLC method was developed for the determination of a derivative, 1-(3-fluoro-4-hydroxy-5-mercaptomethyl-tetrahydrofuran-2-yl)-5-methyl-1H-pyrimidine-2,4-dione, in biological samples. nih.gov This method utilized a C18 column and a mobile phase consisting of a buffer and an organic solvent, with UV detection at 265 nm. nih.gov The retention times for the compound and an internal standard were used for quantification. nih.gov

Thin-layer chromatography (TLC) is another valuable technique for monitoring reaction progress and assessing purity. ias.ac.inresearchgate.net For instance, in the synthesis of dihydropyrimidine-2,4(1H,3H)-dione derivatives, TLC with silica (B1680970) gel plates was used to monitor the reactions. ias.ac.in Similarly, TLC was employed for the purity verification of hydroxyurea (B1673989), using a mobile phase of acetone (B3395972) and ethyl acetate (B1210297). researchgate.netresearchgate.net

Column chromatography is often used for the purification of synthesized compounds. ias.ac.in Silica gel is a common stationary phase for the separation of pyrimidine derivatives. ias.ac.in

Table 3: Chromatographic Conditions for the Analysis of a Pyrimidine Derivative

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) nih.gov |

| Column | C18 reversed-phase nih.gov |

| Mobile Phase (Plasma) | 50 mM KH₂PO₄ (pH 2.5) : Acetonitrile (85:15, v/v) nih.gov |

| Mobile Phase (Urine) | 50 mM KH₂PO₄ (pH 2.5) : Acetonitrile : Methanol (85:10:5, v/v/v) nih.gov |

| Flow Rate | 1.2 ml/min nih.gov |

| Detection | UV at 265 nm nih.gov |

| Retention Time (Compound in Plasma) | ~9.7 min nih.gov |

| Retention Time (Compound in Urine) | ~16.8 min nih.gov |

Computational and Theoretical Investigations of 3 Hydroxy 1h Pyrimidine 2,4 Dione

Quantum Chemical Methodologies

A variety of quantum chemical methods have been employed to investigate pyrimidine (B1678525) derivatives. These methods are crucial for understanding electronic structure, molecular interactions, and chemical reactivity with a high degree of accuracy. smu.edu They range from wavefunction-based approaches to density-based methods, each offering a different balance of computational cost and precision. smu.edutaylor.edu

Density Functional Theory (DFT) is a widely used computational method for studying pyrimidine derivatives due to its favorable balance of accuracy and computational efficiency. mdpi.comnih.gov DFT calculations are based on the principle that the electronic energy of a system's ground state is uniquely determined by its electron density. mdpi.com This approach is instrumental in optimizing molecular geometries, calculating molecular orbital energies, and predicting vibrational frequencies. nih.gov

Functionals like B3LYP are commonly used in conjunction with basis sets such as 6-31+G(d,p) to study the electronic structure of pyrimidine derivatives. ijcce.ac.ir These calculations provide key descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are essential for analyzing chemical reactivity. ijcce.ac.irsamipubco.com For instance, DFT has been used to explore the reaction mechanisms of pyrimidine ring formation and to study the structure and reactivity of various tetrahydropyrimidine (B8763341) derivatives. samipubco.comresearchgate.net The choice of functional and basis set is critical for the accuracy of DFT calculations. nih.govsamipubco.com

Table 1: Applications of DFT in Pyrimidine Derivative Studies

| Application | Key Findings | Reference |

|---|---|---|

| Reaction Mechanism | Elucidated the multi-step cyclocondensation reaction pathways for pyrimidine ring formation. | researchgate.net |

| Reactivity Analysis | Used HOMO-LUMO energy gaps to assess the stability and reactivity of tetrahydropyrimidine analogues. | samipubco.com |

| Corrosion Inhibition | Investigated the potential of pyrimidine derivatives as corrosion inhibitors based on their molecular electronic structure. | ijcce.ac.ir |

| Structural Optimization | Optimized molecular geometries of pyrimidine derivatives to confirm stable conformations. | samipubco.com |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. acs.orgrsc.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are fundamental to computational chemistry. scispace.comarizona.edu For pyrimidine-related compounds, ab initio calculations have been used to investigate infrared spectra and conformational stability. arizona.edunih.govnih.gov

For example, a study comparing calculated and experimental infrared spectra of 4(3H)-pyrimidinone and 4-hydroxypyrimidine (B43898) found that HF and MP2 methods with a 6-31G** basis set could reproduce the experimental spectra well. arizona.edu Ab initio molecular dynamics (AIMD) simulations have also been employed to study the hydration and conformational equilibria of related molecules like N-hydroxyurea, revealing the significant impact of the solvent on conformational stability. nih.govnih.gov These simulations provide a first-principles representation of the system's electron density. nih.govnih.gov

Coupled cluster (CC) is a highly accurate ab initio method used for post-Hartree-Fock calculations in computational chemistry. wikipedia.org The method constructs multi-electron wavefunctions using an exponential cluster operator to account for electron correlation, providing some of the most precise results for small to medium-sized molecules. wikipedia.org

The most common coupled-cluster methods include designations like S for single, D for double, and T for triple excitations. wikipedia.org The CCSD(T) method, which includes a non-iterative correction for triple excitations, is often considered the "gold standard" in computational chemistry for its high accuracy in describing closed-shell molecules near their equilibrium geometry. scispace.comwikipedia.org Coupled-cluster methods have been applied to study derivatives of hydroxyurea (B1673989) to identify candidates that may generate NO-producing radicals more effectively. scispace.comnih.gov These studies highlight the importance of including electron correlation for accurate energy comparisons between a molecule and its radical form. nih.gov

Tautomerism Studies and Energetic Profiles

Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical phenomenon in heterocyclic chemistry, significantly influencing the chemical and biological properties of molecules like 3-hydroxyuracil. nih.gov

Prototropic tautomerism involves the movement of a proton and is common in nucleic acid bases and their analogues due to the presence of N-H and nearby carbonyl groups. nih.gov For uracil (B121893) and its derivatives, several tautomeric forms can exist, including keto-enol and amino-imino forms. nih.gov Theoretical studies, often employing ab initio methods, have been crucial in analyzing the structures, stabilities, and interconversion pathways of these tautomers. acs.org

In solution, the predominance of a particular tautomer can be influenced by the solvent's properties. researchgate.net For instance, in the study of 1-hydroxyimidazoles, the tautomeric equilibrium was shown to depend on the proton-donating or proton-accepting nature of the solvent. researchgate.net Computational models are used to calculate the relative Gibbs energies of different tautomers to predict their populations at equilibrium. For uracil, the diketo tautomer is generally the most stable form. nih.gov

Substituents on the pyrimidine ring can significantly alter the tautomeric preferences of the molecule. znaturforsch.com The position and electronic nature (electron-donating or electron-withdrawing) of the substituent play a crucial role in the relative stability of the tautomers. nih.gov

For example, studies on substituted uracil have shown that substituents at the C6 position can shift the tautomeric equilibrium. znaturforsch.com An electron-releasing substituent like a methyl group can affect the electron density at various positions in the ring, thereby influencing the stability of different tautomeric forms. znaturforsch.com Similarly, in 5- or 6-substituted nitro and amino derivatives of uracil, the electron-withdrawing nitro group and the electron-donating amino group were found to modify tautomeric preferences, although the changes were not always drastic. nih.gov However, the formation of a strong intramolecular hydrogen bond, for instance in a 5-NO2 derivative, can significantly stabilize a specific tautomer. nih.gov The effect of these substituents can also be enhanced in polar solvents. nih.gov

Table 2: Effect of Substituents on Uracil Tautomerism

| Substituent | Position | Effect on Tautomeric Equilibrium | Reference |

|---|---|---|---|

| F, OH, NH2, CH3, BH2 | C6 | Shifts equilibrium toward the 2-hydroxy-4-oxo enol form compared to unsubstituted uracil. | znaturforsch.com |

| NO2 (nitro) | C5 | Stabilizes the dienol tautomer due to the formation of a strong intramolecular hydrogen bond. | nih.gov |

Solvent Effects on Tautomeric Preferences

The tautomeric equilibrium of 3-hydroxy-1H-pyrimidine-2,4-dione is significantly influenced by the surrounding solvent environment. Computational studies, often employing Density Functional Theory (DFT) combined with a polarizable continuum model (PCM), have been instrumental in elucidating these effects. researchgate.netresearchgate.net

In the gas phase, the diketo tautomer is generally the most stable form. However, in solution, the relative stability of the tautomers can change dramatically depending on the solvent's polarity and its ability to form hydrogen bonds. nih.govorientjchem.org Polar solvents tend to stabilize the more polar tautomeric forms through dipole-dipole interactions and hydrogen bonding. orientjchem.orgresearchgate.net For instance, in polar protic solvents like ethanol (B145695) and water, the equilibrium can shift to favor enol or keto-enol forms. nih.govorientjchem.org This is because the solvent molecules can explicitly participate in the proton transfer process, thereby lowering the energy barrier for tautomerization. nih.gov

Theoretical calculations have shown that the presence of even a single solvent molecule, acting as a bridge for proton transfer, can significantly reduce the activation energy for the tautomeric conversion. nih.gov The dielectric constant of the solvent also plays a crucial role; solvents with higher dielectric constants can better stabilize charged or highly polar transition states, further influencing the tautomeric equilibrium. orientjchem.orgresearchgate.net These computational models allow for a systematic investigation of a wide range of solvents, providing a detailed picture of how the solvent environment modulates the tautomeric landscape of this compound. researchgate.netdntb.gov.ua

Electronic Structure and Reactivity Descriptors

Computational chemistry provides a powerful toolkit for understanding the electronic structure and predicting the reactivity of molecules like this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilicity, while the LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilicity. youtube.comwikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. ias.ac.in A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ias.ac.in Conversely, a small HOMO-LUMO gap indicates that the molecule is more reactive. ias.ac.in

For this compound, computational studies can determine the energies and spatial distributions of the HOMO and LUMO. schrodinger.comnist.gov This analysis helps to identify the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule reveals which atoms are most involved in electron donation and acceptance, respectively. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and can vary depending on the computational method and level of theory used.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. researchgate.netresearchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. researchgate.netresearchgate.net Conversely, blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas correspond to regions of neutral or near-neutral potential. researchgate.net

For this compound, MEP analysis can identify the most electronegative sites, such as the oxygen atoms of the carbonyl groups and the hydroxyl group, as likely centers for electrophilic interaction. The regions around the hydrogen atoms bonded to nitrogen and oxygen would be expected to show positive potential, making them susceptible to nucleophilic attack. MEP maps are crucial for understanding intermolecular interactions, including hydrogen bonding and the initial steps of chemical reactions. nih.gov

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's stability and reactivity. mdpi.comdergipark.org.tr Key descriptors include chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. ias.ac.inresearchgate.net It is calculated as half the difference between the ionization potential (approximated by -E_HOMO) and the electron affinity (approximated by -E_LUMO). dergipark.org.tr Hard molecules have a large HOMO-LUMO gap and are less reactive. ias.ac.in

Chemical Softness (S) is the reciprocal of chemical hardness (S = 1/η) and indicates the ease with which a molecule's electron cloud can be polarized. researchgate.netresearchgate.net Soft molecules have a small HOMO-LUMO gap and are more reactive. researchgate.net

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. dergipark.org.tr A higher electrophilicity index indicates a greater capacity to act as an electrophile. dergipark.org.tr

These indices are valuable for comparing the reactivity of different tautomers of this compound and for predicting how its reactivity will be altered by substitution or changes in its environment.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Value |

|---|---|

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.38 eV⁻¹ |

| Electrophilicity Index (ω) | 2.76 eV |

Note: The values in this table are illustrative and are calculated based on the HOMO and LUMO energies provided in Table 1.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of this compound are crucial for its biological activity and chemical reactivity. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the molecule's flexibility and its interactions with its environment over time.

Conformational analysis involves identifying the stable conformers of the molecule and determining their relative energies. For this compound, this includes studying the orientation of the hydroxyl group and the puckering of the pyrimidine ring, if it is not planar.

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior by solving Newton's equations of motion for the atoms in the system. youtube.comnebraska.edu These simulations can be performed in a vacuum or, more realistically, in a solvent like water to mimic physiological conditions. nih.govnih.govmdpi.com MD simulations can reveal:

The flexibility of different parts of the molecule.

The stability of intramolecular hydrogen bonds.

The interactions between the solute and solvent molecules, including the structure of the hydration shell. nih.gov

Conformational changes that occur over time. nih.gov

For example, MD simulations can show how water molecules arrange themselves around the polar groups of this compound and how these interactions influence its conformational preferences.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties of molecules, such as vibrational (infrared and Raman) and electronic (UV-Vis) spectra. These theoretical predictions can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands.

Vibrational Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT methods. researchgate.net By comparing the calculated vibrational spectrum with the experimental IR and Raman spectra, researchers can assign the observed peaks to specific vibrational modes of the molecule, such as the stretching and bending of C=O, N-H, and O-H bonds. Discrepancies between the calculated and experimental spectra can often be resolved by scaling the calculated frequencies.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. nih.govnih.gov By simulating the UV-Vis spectrum, it is possible to understand the nature of the electronic transitions (e.g., n → π* or π → π*). researchgate.netnih.gov Comparing the theoretical spectrum with the experimental one can help to identify the different tautomers present in solution, as each tautomer will have a distinct electronic spectrum. researchgate.net

The correlation between theoretical and experimental spectra provides a powerful means of validating the computational models and gaining a deeper understanding of the structural and electronic properties of this compound.

Future Research Directions and Emerging Trends in 3 Hydroxy 1h Pyrimidine 2,4 Dione Chemistry

Development of Novel Synthetic Pathways

The synthesis of 3-hydroxy-1H-pyrimidine-2,4-dione and its derivatives is a cornerstone of its continued exploration. While established methods exist, the pursuit of more efficient, divergent, and sustainable synthetic routes remains a primary objective. A significant challenge in traditional syntheses has been the late-stage introduction of the crucial 3-hydroxy group, often hampered by low efficiency. nih.gov

Future research is geared towards developing more convergent strategies where the core pyrimidine (B1678525) structure can be readily diversified. nih.gov This includes the exploration of novel catalysts and reaction conditions to improve yields and reduce the number of synthetic steps. For instance, microwave and ultrasound-assisted syntheses are being investigated as sustainable and efficient methods for creating fused pyrimidine derivatives. nih.gov The development of one-pot multicomponent reactions is another promising avenue, offering a streamlined approach to complex pyrimidine-based molecules.

A key focus is on creating synthetic pathways that allow for the easy introduction of a wide range of substituents at various positions of the pyrimidine ring. This is crucial for extensive structure-activity relationship (SAR) studies, which are vital for optimizing the biological activity of these compounds. nih.gov Researchers are exploring the use of versatile starting materials, such as 6-amino-1,3-disubstituted uracils, to generate libraries of pyrido[2,3-d]pyrimidine-2,4-dione derivatives. nih.gov

Advanced Mechanistic Investigations of Reactivity

A thorough understanding of the reactivity of the this compound core is fundamental to designing next-generation inhibitors. Advanced mechanistic investigations are crucial to elucidate the intricate details of how these molecules interact with their biological targets.

Future studies will likely employ a combination of experimental techniques, such as kinetic analysis and site-directed mutagenesis, alongside computational methods. These investigations will aim to pinpoint the key interactions between the inhibitor and the active site of the target enzyme. researchgate.net For example, understanding how the 3-hydroxy group and other substituents contribute to binding affinity and selectivity is a major area of focus. nih.govresearchgate.net

Molecular docking and molecular dynamics (MD) simulations are becoming increasingly powerful tools for visualizing these interactions at an atomic level. researchgate.nettandfonline.com These simulations can help researchers understand the conformational changes that occur upon binding and identify key amino acid residues involved in the interaction. researchgate.net This knowledge is invaluable for the rational design of more potent and selective inhibitors.

Integration of Machine Learning and AI in Compound Design

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of drug discovery, and the design of this compound derivatives is no exception. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates. rsc.orgnih.gov

Exploration of Intermolecular Interactions and Self-Assembly

The ability of molecules to self-assemble into well-defined supramolecular structures is a fascinating area of research with potential applications in drug delivery and materials science. The intermolecular interactions of this compound and its derivatives play a crucial role in their biological activity and physical properties.

Advanced analytical techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR), are being used to study the intricate network of hydrogen bonds, π-π stacking, and other non-covalent interactions that govern the self-assembly of these molecules. nih.govresearchgate.net Understanding these interactions is key to controlling the formation of specific supramolecular architectures. nih.gov

Researchers are exploring how modifications to the pyrimidine scaffold can influence these intermolecular forces and, consequently, the resulting self-assembled structures. nih.govrsc.org The goal is to design molecules that can form specific nanostructures, such as nanofibers or gels, which could be used for targeted drug delivery or as scaffolds for tissue engineering.

Expanding the Scope of Derivatization Strategies

To fully explore the therapeutic potential of the this compound scaffold, it is essential to expand the range of available derivatization strategies. This involves developing new chemical reactions and methodologies to introduce a wider variety of functional groups at different positions of the pyrimidine ring.

Future efforts will focus on creating more diverse libraries of compounds for high-throughput screening. This includes the synthesis of derivatives with novel substituents at the N-1, C-5, and C-6 positions, as these have been shown to be critical for biological activity. nih.govnih.gov The development of new synthetic routes that allow for late-stage diversification will be particularly valuable in this regard. nih.gov

Furthermore, the synthesis of hybrid molecules that combine the this compound core with other pharmacologically active moieties is a promising strategy for developing multi-target drugs. This approach could lead to the discovery of new therapeutic agents with enhanced efficacy and reduced side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.